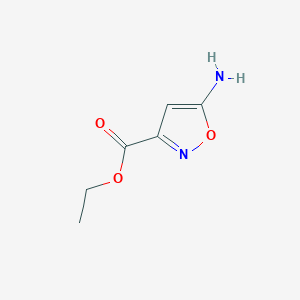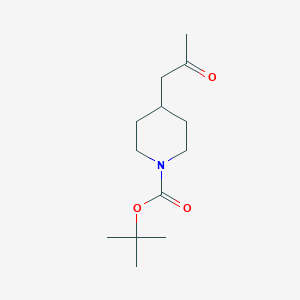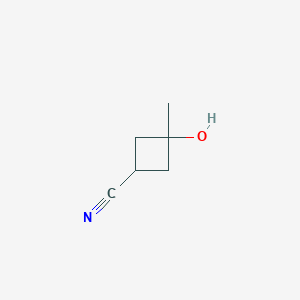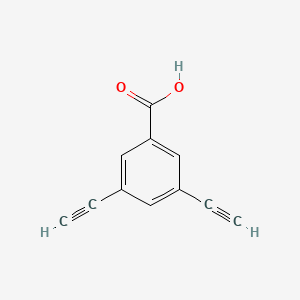
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose
Descripción general
Descripción
“1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose” is a chemical compound with the molecular formula C14H19N3O9 . It has a molecular weight of 373.32 g/mol . This compound is a synthetic intermediate that has been used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound has been achieved through several methods. One method involves the preparation of the azido compound from 1,3,4,6-tetra-O-acetyl-2-N-benzyl-2-deoxy-beta-D-glucopyranose . Another method involves the use of freshly prepared triflic azide, but more recently, the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Molecular Structure Analysis
The molecular structure of this compound includes an azido group and multiple acetyl groups attached to a glucopyranose ring . The azido group acts as a latent amine, which can be re-accessible by several reductive chemistries .Chemical Reactions Analysis
The azido group in this compound plays an important role in α-selective glycosylations . This compound has been used as a highly valuable intermediate towards the synthesis of heparin-like GAGs .Aplicaciones Científicas De Investigación
Synthesis of Azido-Sugars and Glycoconjugates
The compound is extensively utilized as a precursor for synthesizing azido-sugars and glycoconjugates, which are important in biomedical research and pharmaceutical endeavors due to its acetylated glucose backbone and azido functional group .
Building Block for Polysaccharide Synthesis
It serves as a building block in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit, which are used in immunological experiments .
Fluorescent Probes for Lysosomal Labeling
The compound has been used in the synthesis of fluorescent probes that are specifically designed for lysosomal labeling, aiding in cellular and molecular biology studies .
Fabrication of PLGA Nanoparticles
Researchers have investigated methods for fabricating poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with this compound, which could have potential applications in drug delivery systems .
Preparation of Anionic Surfactants
Phosphorylated derivatives of the compound have been valuable in the preparation of anionic surfactants, which are key components in various industrial and cleaning products .
Role in α-Selective Glycosylations
The 2-azido group acts as a latent amine, accessible by reductive chemistries, and plays an important role in α-selective glycosylations, a critical process in carbohydrate chemistry .
Mecanismo De Acción
Target of Action
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose, also known as [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate, is an extensively utilized biomedical compound in research and pharmaceutical endeavors . It plays a pivotal role as a precursor for synthesizing azido-sugars and glycoconjugates .
Mode of Action
The compound’s mode of action is primarily through its azido group. The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . It also plays an important role in α-selective glycosylations .
Biochemical Pathways
The compound is involved in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments . It has also been used in the synthesis of fluorescent probes for lysosomal labeling .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role as a precursor for synthesizing azido-sugars and glycoconjugates . These compounds have various applications in biomedical research and pharmaceutical endeavors.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas and avoid exposure to air and heat
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-KSTCHIGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477827 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose | |
CAS RN |
56883-33-1 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)










